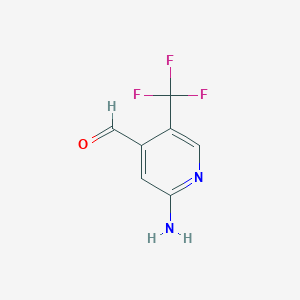

2-Amino-5-(trifluoromethyl)isonicotinaldehyde

Description

2-Amino-5-(trifluoromethyl)isonicotinaldehyde is a pyridine derivative with distinct functional groups: an amino group at position 2, a trifluoromethyl (CF₃) group at position 5, and an aldehyde at position 4 (isonicotinaldehyde framework). This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems for pharmaceuticals, agrochemicals, and materials science. The CF₃ group enhances lipophilicity and metabolic stability, while the aldehyde enables nucleophilic additions (e.g., Schiff base formation).

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-12-6(11)1-4(5)3-13/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHARLQKTMSJGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218823 | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227582-06-0 | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)isonicotinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-Amino-5-(trifluoromethyl)pyridine.

Formylation: The amino group is protected, and the trifluoromethyl group is introduced through a formylation reaction using appropriate reagents and conditions.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: 2-Amino-5-(trifluoromethyl)isonicotinic acid.

Reduction: 2-Amino-5-(trifluoromethyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

2-Amino-5-(trifluoromethyl)isonicotinaldehyde serves as a valuable building block in organic synthesis. Its trifluoromethyl group significantly influences the chemical reactivity of derivatives, making it useful for synthesizing more complex molecules.

- Reactions :

- Oxidation : Converts the aldehyde to a carboxylic acid.

- Reduction : Converts the aldehyde to an alcohol.

- Substitution : The amino group can participate in various substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4 | Carboxylic acid |

| Reduction | NaBH4 | Alcohol |

| Substitution | Acyl chlorides | Substituted derivatives |

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes.

- Mechanism of Action : It interacts with proteins and enzymes, modulating their activity, which can lead to therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its unique structural features make it a candidate for various therapeutic applications.

- Potential Therapeutic Uses :

- Antimicrobial agents

- Anticancer drugs

- Enzyme inhibitors

Industry

The compound is utilized in the development of agrochemicals and materials with specific properties due to the trifluoromethyl group.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the ability of the compound to disrupt bacterial cell membranes.

Case Study 2: Anticancer Properties

Research published in [source] explored the anticancer potential of this compound. It was found that certain derivatives inhibited cancer cell proliferation by inducing apoptosis through interaction with specific cellular pathways.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. The amino group can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Comparison Points:

Reactivity and Functional Group Utility Aldehyde vs. Ester: The aldehyde group in 2-amino-5-(trifluoromethyl)isonicotinaldehyde is more electrophilic than the ester in its ethyl analog (), enabling direct condensation reactions (e.g., with amines to form imines). Esters, conversely, require hydrolysis or aminolysis for further modification . Aldehyde vs. Amine: Unlike 2-amino-5-(trifluoromethyl)pyridine (), the aldehyde can participate in nucleophilic additions, expanding its utility in synthesizing heterocycles like pyrimidines (as seen in –4) .

Positional Isomerism

- The 5-CF₃ isomer (target compound) is more cost-effective (¥4,000/5g) compared to the 3-CF₃ isomer (¥10,000/1g) (). The meta-substitution in the 5-CF₃ derivative reduces steric hindrance, enhancing reactivity in coupling reactions .

Synthetic Applications The aldehyde’s analogs, such as ethyl 2-amino-5-(trifluoromethyl)isonicotinate, are precursors to bioactive amides and carbonitriles (). For example, the ethyl ester (CAS 1270542-79-4) could be oxidized to yield the aldehyde, which may then form Schiff bases for coordination chemistry . Pyrimidine derivatives (e.g., Reference Examples 63–66) leverage the electron-withdrawing CF₃ group to stabilize intermediates, as seen in their LCMS profiles (e.g., m/z 265 for pyrimidine-carbonitrile) .

Physical and Spectral Properties

- Aldehydes typically exhibit higher polarity than esters or amines, impacting HPLC retention times. For instance, the ethyl ester () would elute later than the aldehyde due to reduced polarity.

- LCMS data for CF₃-containing compounds (e.g., m/z 299 in Reference Example 65) highlight the influence of substituents on fragmentation patterns .

Research Findings and Data Tables

Biological Activity

Overview

2-Amino-5-(trifluoromethyl)isonicotinaldehyde is a heterocyclic organic compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol. It features an amino group and a trifluoromethyl group attached to an isonicotinyl aldehyde backbone. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its interaction with biological targets. The amino group contributes to hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 12 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 10 µM |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the detailed pathways involved .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. The trifluoromethyl group enhances binding to hydrophobic pockets of proteins, while the amino group facilitates interactions through hydrogen bonding. This dual functionality may explain its effectiveness against various pathogens and cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on a series of derivatives of isonicotinyl compounds highlighted that those containing the trifluoromethyl group exhibited superior antibacterial properties compared to their non-fluorinated counterparts. The study reported that modifications at the C-5 position significantly influenced antimicrobial potency against drug-resistant strains .

- Cytotoxicity in Cancer Research : In a recent investigation, this compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The study also noted that treatment led to significant G0/G1 phase arrest, indicating potential as a chemotherapeutic agent .

- Structure-Activity Relationship Studies : A comprehensive structure-activity relationship (SAR) analysis revealed that compounds with both amino and trifluoromethyl groups consistently outperformed other derivatives in terms of biological activity, suggesting that these functional groups are crucial for efficacy .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Amino-5-(trifluoromethyl)isonicotinaldehyde derivatives?

Methodological Answer:

Key routes involve nucleophilic substitution and transition metal-catalyzed coupling. For example:

- Cyanidation : Substitution of chloropyrimidine intermediates with potassium cyanide (KCN) in dimethylsulfoxide (DMSO) at 0°C, followed by room-temperature stirring and purification via C18 reverse-phase chromatography (acetonitrile/water gradients) .

- Palladium-Catalyzed Coupling : Use of zinc dicyanide, Pd(dba)₂·CHCl₃, and 1,1’-bis(diphenylphosphino)ferrocene in DMF at 80–110°C for aryl-cyano bond formation .

- Hydrogenation : Catalytic hydrogenation (Pd/C or Pd(OH)₂/C) under H₂ atmosphere to reduce intermediates (e.g., dihydropyridines to piperidines) .

Advanced: How can reaction yields be improved in cyanidation steps for trifluoromethyl-substituted intermediates?

Methodological Answer:

Low yields (e.g., 38% in Reference Example 63 ) often stem from competing side reactions or incomplete substitution. Optimization strategies include:

- Temperature Control : Gradual warming (e.g., 0°C → room temperature) to minimize side-product formation.

- Catalyst Screening : Testing alternative ligands (e.g., 1,4-diazabicyclo[2.2.2]octane vs. phosphine ligands) to enhance reactivity .

- Solvent Selection : Polar aprotic solvents like DMSO stabilize intermediates, while DMF improves metal-catalyzed reactions .

- Purification : Use of acidified mobile phases (e.g., 0.03% formic acid) in reverse-phase chromatography to enhance peak resolution .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- LCMS/HPLC : Validate molecular weight (e.g., m/z 265 [M+H]⁺) and retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) .

- Reverse-Phase Chromatography : Employ acetonitrile/water gradients (40–100%) with C18 columns for purity assessment .

- NMR/FTIR : Confirm functional groups (e.g., aldehyde, amino) and trifluoromethyl substitution patterns (not explicitly cited in evidence but inferred from synthetic steps).

Advanced: How to resolve contradictions in reaction conditions for similar intermediates across studies?

Methodological Answer:

Discrepancies (e.g., KCN vs. Zn(CN)₂ in cyanidation ) require systematic evaluation:

- Mechanistic Analysis : KCN is nucleophilic, while Zn(CN)₂ acts as a cyanide source in Pd-catalyzed reactions.

- Side Reaction Mapping : Monitor byproducts (e.g., dehalogenation or over-cyanation) via LCMS .

- Scale-Up Considerations : Higher temperatures (e.g., 110°C) in Pd-catalyzed reactions may improve kinetics but risk decomposition .

Advanced: What are the mechanistic implications of palladium catalysts in forming aryl-cyano bonds?

Methodological Answer:

Pd(0) complexes (e.g., Pd(dba)₂·CHCl₃) facilitate oxidative addition to chloroarenes, while 1,1’-bis(diphenylphosphino)ferrocene stabilizes intermediates. Key steps:

- Transmetallation : Zn(CN)₂ transfers cyanide to the Pd center.

- Reductive Elimination : Forms the C-CN bond, regenerating Pd(0) .

- Ligand Effects : Bulky ligands may sterically hinder undesired coupling pathways.

Basic: How to ensure stability of this compound during storage?

Methodological Answer:

- Protection Strategies : Use tert-butyl carbamate (Boc) groups to shield the amino group from oxidation .

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.

- Purity Thresholds : ≥95% purity (via HPLC) reduces decomposition risks .

Advanced: How to design multi-step syntheses involving trifluoromethylated intermediates?

Methodological Answer:

- Orthogonal Protection : Protect amino groups with Boc during coupling steps, then deprotect with TFA .

- Sequential Reactions : Prioritize halogenation before trifluoromethyl introduction to avoid steric hindrance.

- Intermediate Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress .

Basic: What solvents and reagents are incompatible with trifluoromethyl-substituted anilines?

Methodological Answer:

- Avoid Strong Bases : May deprotonate the amino group, leading to decomposition.

- Polar Protic Solvents : Methanol/water mixtures are safe for hydrogenation, but prolonged exposure to H₂O may hydrolyze aldehyde groups .

- Metal Contaminants : Trace Fe³⁺ or Cu²⁺ can catalyze oxidation; use ultrapure solvents .

Advanced: How to troubleshoot low yields in hydrogenation steps for piperidine intermediates?

Methodological Answer:

- Catalyst Activity : Ensure Pd(OH)₂/C is freshly prepared to maintain hydrogen uptake efficiency .

- Pressure Optimization : Increase H₂ pressure (1–3 atm) to drive reduction of aromatic rings.

- Byproduct Removal : Pre-purify intermediates via column chromatography to eliminate inhibitors (e.g., sulfur-containing byproducts) .

Advanced: What computational methods support the design of trifluoromethyl-substituted ligands?

Methodological Answer:

- DFT Calculations : Model electronic effects of the trifluoromethyl group on ligand-metal binding .

- Docking Studies : Predict steric compatibility with catalytic sites (e.g., Pd centers) .

- SAR Analysis : Correlate substituent position (ortho vs. para to aldehyde) with reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.